molecular formula C11H10BrNO B8680401 6-Bromomethyl-1-methylquinoline-2-one

6-Bromomethyl-1-methylquinoline-2-one

Cat. No. B8680401
M. Wt: 252.11 g/mol
InChI Key: APKOFYNJRBPGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromomethyl-1-methylquinoline-2-one is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromomethyl-1-methylquinoline-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromomethyl-1-methylquinoline-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromomethyl-1-methylquinoline-2-one

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

6-(bromomethyl)-1-methylquinolin-2-one

InChI

InChI=1S/C11H10BrNO/c1-13-10-4-2-8(7-12)6-9(10)3-5-11(13)14/h2-6H,7H2,1H3

InChI Key

APKOFYNJRBPGMU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 28b (22 g, 0.127 mol) and N-bromosuccinimide (23 g, 0.13 mol) in CCl4 (400 mls) was irradiated for 2.5 hours with a 275 watt heat lamp after an addition of AIBN (50 mg) to initiate the free radical reaction. During this time, the reaction achieved reflux. After cooling, the mixture was concentrated to a small volume and ethyl acetate (400 mls) and water (150 mls) were added and the layers separated. The organic phase was dried (MgSO4) and evaporated. The crude material was purified by chromatography on silica gel using 35% ethyl acetate/toluene to give the product 28c (10.4 g, 33%) as a solid, mp 99°-100° C. The structural assignment was supported by the 1H-NMR spectrum. Analysis calculated for C11H10NOBr: C, 52.41; H, 4.00; N, 5.56; Br, 31.69. Found: C, 52.11; H, 3.91; N, 5.40; Br, 31.40.
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
33%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.